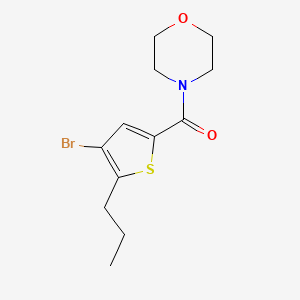
(4-BROMO-5-PROPYL-2-THIENYL)(MORPHOLINO)METHANONE
Overview
Description
(4-BROMO-5-PROPYL-2-THIENYL)(MORPHOLINO)METHANONE is a synthetic organic compound that features a brominated thiophene ring and a morpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often involve a palladium catalyst and a boron reagent, with the reaction being carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound would likely scale up the laboratory synthesis procedures, optimizing for yield and purity. This could involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-BROMO-5-PROPYL-2-THIENYL)(MORPHOLINO)METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in aromatic compounds, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation reagents like bromine or chlorine, often in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a different halogen or functional group.
Scientific Research Applications
(4-BROMO-5-PROPYL-2-THIENYL)(MORPHOLINO)METHANONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (4-BROMO-5-PROPYL-2-THIENYL)(MORPHOLINO)METHANONE exerts its effects involves its interaction with specific molecular targets. These could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)(morpholino)methanone: Similar structure but with a phenyl ring instead of a thiophene ring.
(4-Bromo-2-chlorophenyl)(morpholino)methanone: Contains an additional chlorine atom on the phenyl ring.
Uniqueness
(4-BROMO-5-PROPYL-2-THIENYL)(MORPHOLINO)METHANONE is unique due to the presence of the brominated thiophene ring, which can impart different electronic properties compared to phenyl rings. This can make it more suitable for certain applications, such as in materials science or as a specific biochemical probe.
Properties
IUPAC Name |
(4-bromo-5-propylthiophen-2-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c1-2-3-10-9(13)8-11(17-10)12(15)14-4-6-16-7-5-14/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMESQJRXBUHBQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)N2CCOCC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


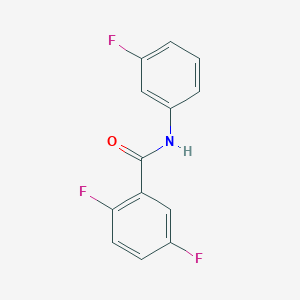
![ETHYL 2-(2-{2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE](/img/structure/B4583280.png)
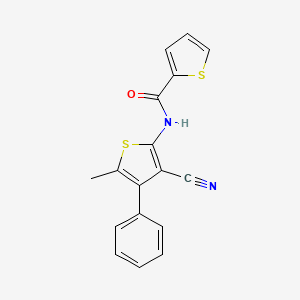
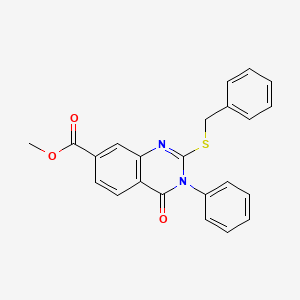
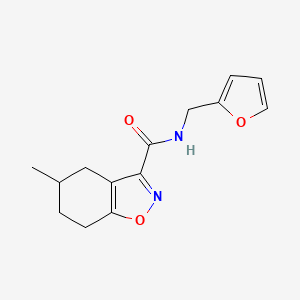
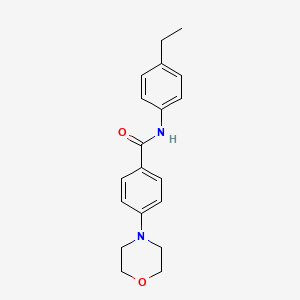
![2-{[5-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B4583329.png)
![ethyl 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4583335.png)
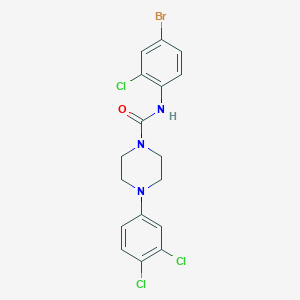
![1-[(2-chloro-4-nitrophenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4583353.png)
![[5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-(4-fluorophenoxy)acetate](/img/structure/B4583359.png)
![methyl 4-methyl-2-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B4583367.png)
![N-[3-(benzylcarbamoyl)-4-phenylthiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4583376.png)
![4-methyl-N-[2-methyl-4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4583378.png)
